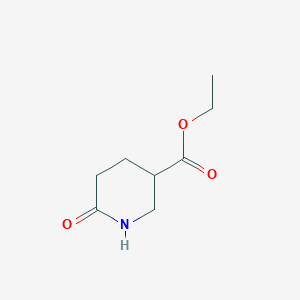

Ethyl 6-oxopiperidine-3-carboxylate

Description

The exact mass of the compound Ethyl 6-oxopiperidine-3-carboxylate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Ethyl 6-oxopiperidine-3-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 6-oxopiperidine-3-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

ethyl 6-oxopiperidine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO3/c1-2-12-8(11)6-3-4-7(10)9-5-6/h6H,2-5H2,1H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWORLJZWUFKLLH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCC(=O)NC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40572256 | |

| Record name | Ethyl 6-oxopiperidine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40572256 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

146059-76-9 | |

| Record name | Ethyl 6-oxopiperidine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40572256 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ethyl 6-oxopiperidine-3-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of Ethyl 6-Oxopiperidine-3-carboxylate via Dieckmann Condensation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of ethyl 6-oxopiperidine-3-carboxylate, a valuable heterocyclic building block in medicinal chemistry, through the robust and efficient Dieckmann condensation reaction. This intramolecular cyclization of a diester provides a reliable route to this important scaffold.

Reaction Overview and Mechanism

The Dieckmann condensation is an intramolecular Claisen condensation of a diester that forms a cyclic β-keto ester. In the synthesis of ethyl 6-oxopiperidine-3-carboxylate, the logical precursor is a diethyl 4-azapimelate derivative. The reaction is base-catalyzed, typically using a strong base such as sodium ethoxide, to generate an enolate which then undergoes an intramolecular nucleophilic attack to form the six-membered piperidine ring.

The generally accepted mechanism for the Dieckmann condensation is as follows:

-

Enolate Formation: A strong base abstracts an acidic α-proton from one of the ester groups of the starting diester to form a resonance-stabilized enolate.

-

Intramolecular Nucleophilic Attack: The enolate attacks the electrophilic carbonyl carbon of the other ester group within the same molecule, leading to the formation of a cyclic tetrahedral intermediate.

-

Ring Closure and Elimination: The tetrahedral intermediate collapses, eliminating the ethoxide leaving group and forming the cyclic β-keto ester.

-

Deprotonation (Driving Force): The newly formed β-keto ester is more acidic than the starting ester and is deprotonated by the ethoxide base. This irreversible step drives the reaction to completion.

-

Protonation: A final acidic workup protonates the enolate to yield the final product, ethyl 6-oxopiperidine-3-carboxylate.

Below is a diagram illustrating the reaction pathway for the synthesis of ethyl 6-oxopiperidine-3-carboxylate.

Caption: Reaction pathway for the Dieckmann condensation.

Experimental Protocol

This section provides a detailed methodology for the synthesis of ethyl 6-oxopiperidine-3-carboxylate.

2.1. Materials and Reagents

-

Diethyl 4-aza-7-heptanedioate (Starting Material)

-

Sodium ethoxide (NaOEt)

-

Anhydrous Toluene

-

Anhydrous Ethanol (for quenching)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Diethyl ether

-

Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Ethyl acetate and Hexane (for chromatography)

2.2. Reaction Setup and Procedure

-

A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a nitrogen inlet, and a dropping funnel is charged with a solution of diethyl 4-aza-7-heptanedioate in anhydrous toluene.

-

Sodium ethoxide is added portion-wise to the stirred solution at room temperature under a nitrogen atmosphere.

-

The reaction mixture is then heated to reflux. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete (typically after several hours), the mixture is cooled to room temperature.

-

The reaction is carefully quenched by the slow addition of anhydrous ethanol, followed by a saturated aqueous solution of ammonium chloride.

-

The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

2.3. Purification

The crude ethyl 6-oxopiperidine-3-carboxylate is purified by flash column chromatography on silica gel, using a mixture of ethyl acetate and hexane as the eluent.

Quantitative Data Summary

The following table summarizes typical quantitative data for the synthesis of ethyl 6-oxopiperidine-3-carboxylate via Dieckmann condensation. Please note that yields and reaction times can vary depending on the specific reaction conditions and scale.

| Parameter | Value |

| Reactant | Diethyl 4-aza-7-heptanedioate |

| Base | Sodium ethoxide |

| Solvent | Toluene |

| Reaction Temperature | Reflux |

| Reaction Time | 4 - 8 hours |

| Typical Yield | 60 - 75% |

Characterization Data

The structure of the synthesized ethyl 6-oxopiperidine-3-carboxylate can be confirmed by spectroscopic methods.

4.1. ¹H NMR (Proton Nuclear Magnetic Resonance)

-

Expected Chemical Shifts (in CDCl₃):

-

δ 4.2 ppm (quartet, 2H): Methylene protons of the ethyl ester (-OCH₂CH₃).

-

δ 3.5 ppm (multiplet, 1H): Methine proton at the 3-position.

-

δ 3.4 ppm (multiplet, 2H): Methylene protons adjacent to the nitrogen.

-

δ 2.5 ppm (multiplet, 2H): Methylene protons at the 5-position.

-

δ 2.2 ppm (multiplet, 2H): Methylene protons at the 4-position.

-

δ 1.3 ppm (triplet, 3H): Methyl protons of the ethyl ester (-OCH₂CH₃).

-

δ (broad singlet, 1H): NH proton.

-

4.2. ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)

-

Expected Chemical Shifts (in CDCl₃):

-

δ 172 ppm: Carbonyl carbon of the ester.

-

δ 169 ppm: Carbonyl carbon of the lactam (amide).

-

δ 61 ppm: Methylene carbon of the ethyl ester (-OCH₂CH₃).

-

δ 48 ppm: Carbon at the 3-position.

-

δ 45 ppm: Methylene carbon at the 2-position.

-

δ 30 ppm: Methylene carbon at the 5-position.

-

δ 25 ppm: Methylene carbon at the 4-position.

-

δ 14 ppm: Methyl carbon of the ethyl ester (-OCH₂CH₃).

-

Logical Workflow

The overall process for the synthesis and characterization of ethyl 6-oxopiperidine-3-carboxylate can be visualized as a logical workflow.

Caption: Workflow for the synthesis of ethyl 6-oxopiperidine-3-carboxylate.

An In-depth Technical Guide to Ethyl 6-oxopiperidine-3-carboxylate: Chemical Properties and Reactivity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 6-oxopiperidine-3-carboxylate is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its rigid piperidine scaffold, combined with the reactive functionalities of a β-keto ester, makes it a valuable building block for the synthesis of a diverse range of biologically active molecules. This technical guide provides a comprehensive overview of the chemical properties, reactivity, and synthetic methodologies associated with ethyl 6-oxopiperidine-3-carboxylate. Detailed experimental protocols for its synthesis via Dieckmann condensation, along with key characterization data, are presented. Furthermore, its versatile reactivity, including keto-enol tautomerism and its utility in the synthesis of fused heterocyclic systems, is explored in depth. This document aims to serve as a critical resource for researchers leveraging this scaffold in the design and development of novel therapeutics.

Chemical Properties

Ethyl 6-oxopiperidine-3-carboxylate possesses a unique combination of a cyclic amide (lactam), a ketone, and an ester functional group. These features dictate its chemical behavior and reactivity.

Physicochemical Properties

| Property | Value | Source/Notes |

| Molecular Formula | C₈H₁₃NO₃ | ChemBK[1] |

| Molecular Weight | 171.19 g/mol | Sigma-Aldrich |

| Appearance | Expected to be a solid at room temperature. | Based on related compounds |

| Melting Point | Not available. | |

| Boiling Point | Not available. | |

| pKa | The α-proton is acidic due to the adjacent carbonyl groups. The exact pKa is not reported but is expected to be in the range of 10-12 in water, typical for β-keto esters. | |

| Solubility | Expected to be soluble in polar organic solvents such as ethanol, methanol, and DMSO. |

Spectral Data

Predicted and analogous spectral data provide insights into the structural characterization of ethyl 6-oxopiperidine-3-carboxylate.

| Technique | Expected Features |

| ¹H NMR | Signals corresponding to the ethyl group (triplet and quartet), and complex multiplets for the piperidine ring protons. The α-proton will be a multiplet. The N-H proton will appear as a broad singlet. |

| ¹³C NMR | Carbonyl signals for the ketone and ester around 170-200 ppm. A signal for the lactam carbonyl around 175 ppm. Aliphatic signals for the piperidine ring carbons and the ethyl group. |

| IR Spectroscopy | Characteristic C=O stretching frequencies for the ketone (around 1715 cm⁻¹), ester (around 1735 cm⁻¹), and lactam (around 1650 cm⁻¹). An N-H stretching band around 3200 cm⁻¹. |

| Mass Spectrometry | A molecular ion peak (M⁺) at m/z = 171. The ESI-MS is expected to show peaks for [M+H]⁺ at m/z = 172 and [M+Na]⁺ at m/z = 194. |

Synthesis and Experimental Protocols

The primary synthetic route to ethyl 6-oxopiperidine-3-carboxylate is the Dieckmann condensation , an intramolecular Claisen condensation of a diester.[1][2][3][4][5] This reaction is a powerful tool for the formation of five- and six-membered rings.[1][2][3][4][5]

Dieckmann Condensation

The synthesis involves the base-catalyzed intramolecular cyclization of a diethyl 3-aminopimelate derivative. The nitrogen atom must be protected to prevent side reactions.

Caption: Synthetic pathway via Dieckmann condensation.

Representative Experimental Protocol: Synthesis of an N-Protected Precursor

This protocol is adapted from the synthesis of a related N-substituted piperidone.

Materials:

-

Diethyl 3-(N-benzylamino)pimelate

-

Sodium ethoxide (NaOEt)

-

Anhydrous ethanol

-

Toluene

-

Hydrochloric acid (for workup)

-

Diethyl ether

-

Magnesium sulfate

Procedure:

-

A solution of diethyl 3-(N-benzylamino)pimelate in anhydrous toluene is added dropwise to a suspension of sodium ethoxide in toluene at reflux.

-

The reaction mixture is refluxed for several hours until the starting material is consumed (monitored by TLC).

-

After cooling to room temperature, the reaction is quenched by the addition of dilute hydrochloric acid until the pH is acidic.

-

The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.

-

The crude product, ethyl 1-benzyl-6-oxopiperidine-3-carboxylate, is purified by column chromatography on silica gel.

Deprotection: The benzyl protecting group can be removed by catalytic hydrogenation (e.g., using Pd/C and H₂) to yield the final product, ethyl 6-oxopiperidine-3-carboxylate.

Chemical Reactivity

The reactivity of ethyl 6-oxopiperidine-3-carboxylate is dominated by its β-keto ester functionality.

Keto-Enol Tautomerism

Like other β-dicarbonyl compounds, ethyl 6-oxopiperidine-3-carboxylate exists as an equilibrium mixture of its keto and enol tautomers. The enol form is stabilized by the formation of an intramolecular hydrogen bond. The position of this equilibrium is influenced by the solvent.

Caption: Tautomeric equilibrium of the β-keto ester.

Reactivity of the β-Keto Ester Moiety

The presence of two electron-withdrawing carbonyl groups makes the α-proton acidic, allowing for easy formation of a nucleophilic enolate. This enolate can undergo various reactions, making the molecule a versatile synthetic intermediate.

Caption: Reactivity flowchart of the β-keto ester.

-

Alkylation: The enolate can be alkylated at the α-carbon with alkyl halides.

-

Acylation: Reaction with acyl chlorides or anhydrides leads to the formation of α-acylated products.

-

Condensation Reactions: The enolate can participate in aldol-type condensation reactions with aldehydes and ketones.

-

Synthesis of Fused Heterocycles: The bifunctional nature of the molecule allows for the construction of various fused heterocyclic systems, which are of great interest in medicinal chemistry.[6][7][8][9][10] For example, reaction with hydrazines can lead to the formation of pyrazole-fused piperidines.

Role in Drug Discovery and Development

The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs.[11] Ethyl 6-oxopiperidine-3-carboxylate serves as a valuable building block for the synthesis of more complex piperidine derivatives with potential therapeutic applications.[12] While the direct biological activity of the title compound is not extensively documented, its derivatives have been investigated for various biological targets. For instance, piperidine-3-carboxamide derivatives have been explored as inhibitors of cathepsin K for the treatment of osteoporosis.[13]

Conclusion

Ethyl 6-oxopiperidine-3-carboxylate is a versatile and valuable building block in organic synthesis and medicinal chemistry. Its synthesis is readily achieved through the Dieckmann condensation, and its reactivity, primarily centered around the β-keto ester moiety, allows for a wide range of chemical transformations. The ability to use this compound to construct complex molecular architectures, including fused heterocyclic systems, underscores its importance for the development of novel therapeutic agents. This guide provides a foundational understanding of its chemistry, intended to facilitate its application in drug discovery and development programs. Further research into the specific biological activities of this compound and its derivatives is warranted.

References

- 1. Dieckmann condensation - Wikipedia [en.wikipedia.org]

- 2. Dieckmann Condensation [organic-chemistry.org]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. fiveable.me [fiveable.me]

- 6. Fused Heterocycles, Fused Ring System Synthesis Using Five- and Six- Membered Iminium Ions [ebrary.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis of 6-Membered-Ring Fused Thiazine-Dicarboxylates and Thiazole-Pyrimidines via One-Pot Three-Component Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Diverse Synthesis of Fused Polyheterocyclic Compounds via [3 + 2] Cycloaddition of In Situ-Generated Heteroaromatic N-Ylides and Electron-Deficient Olefins - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications | MDPI [mdpi.com]

- 12. nbinno.com [nbinno.com]

- 13. researchgate.net [researchgate.net]

Spectroscopic and Synthetic Profile of Ethyl 6-oxopiperidine-3-carboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic properties and a plausible synthetic route for ethyl 6-oxopiperidine-3-carboxylate (CAS 146059-76-9), a heterocyclic compound of interest in medicinal chemistry and organic synthesis. Due to the limited availability of published experimental spectra for this specific molecule, this document presents a combination of predicted data and expected values derived from the analysis of its constituent functional groups.

Molecular Structure and Properties

Ethyl 6-oxopiperidine-3-carboxylate possesses a six-membered lactam ring functionalized with an ethyl carboxylate group at the 3-position. Its structure combines key pharmacophoric elements, making it a valuable scaffold for further chemical elaboration.

-

Molecular Formula: C₈H₁₃NO₃

-

Molecular Weight: 171.19 g/mol

-

IUPAC Name: ethyl 6-oxo-3-piperidinecarboxylate

Spectroscopic Data Analysis

The following sections summarize the expected and predicted spectroscopic data for ethyl 6-oxopiperidine-3-carboxylate. These values are based on established principles of NMR and IR spectroscopy and predicted mass spectrometry data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR spectra are predicted for a standard deuterated solvent such as CDCl₃ or DMSO-d₆. The chemical shifts (δ) are expressed in parts per million (ppm).

Table 1: Expected ¹H NMR Spectroscopic Data

| Protons | Multiplicity | Expected Chemical Shift (ppm) | Coupling Constants (Hz) | Assignment |

| NH | Broad Singlet | 6.0 - 8.0 | - | Lactam Amide Proton |

| O-CH₂ -CH₃ | Quartet | ~ 4.1 - 4.2 | J ≈ 7.1 | Ethyl Ester Methylene |

| H3 | Multiplet | ~ 3.3 - 3.5 | - | Methine proton α to Ester |

| H2 (axial) | Multiplet | ~ 3.2 - 3.4 | - | Methylene α to Amide N |

| H2 (equatorial) | Multiplet | ~ 3.0 - 3.2 | - | Methylene α to Amide N |

| H4, H5 | Multiplet | ~ 1.8 - 2.4 | - | Ring Methylene Protons |

| O-CH₂-CH₃ | Triplet | ~ 1.2 - 1.3 | J ≈ 7.1 | Ethyl Ester Methyl |

Table 2: Expected ¹³C NMR Spectroscopic Data

| Carbon | Expected Chemical Shift (ppm) | Assignment |

| C=O (Ester) | ~ 172 | Ester Carbonyl |

| C=O (Lactam) | ~ 170 | Amide Carbonyl |

| O -CH₂-CH₃ | ~ 61 | Ethyl Ester Methylene |

| C3 | ~ 50 | Methine Carbon α to Ester |

| C2 | ~ 45 | Methylene Carbon α to Amide N |

| C4, C5 | ~ 20 - 30 | Ring Methylene Carbons |

| O-CH₂-CH₃ | ~ 14 | Ethyl Ester Methyl |

Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for the lactam and ethyl ester functional groups.

Table 3: Expected IR Absorption Bands

| Functional Group | Vibration Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H (Lactam) | Stretching | 3200 - 3400 | Medium, Broad |

| C-H (Aliphatic) | Stretching | 2850 - 3000 | Medium |

| C=O (Ester) | Stretching | ~ 1735 | Strong |

| C=O (Lactam) | Stretching | ~ 1670 | Strong |

| C-O (Ester) | Stretching | 1150 - 1250 | Strong |

Mass Spectrometry (MS)

Mass spectrometry data is predicted for electrospray ionization (ESI) in positive ion mode. The table lists the expected mass-to-charge ratios (m/z) for common adducts.

Table 4: Predicted Mass Spectrometry Data (ESI+)

| Adduct | Formula | Calculated m/z |

| [M+H]⁺ | [C₈H₁₄NO₃]⁺ | 172.0968 |

| [M+Na]⁺ | [C₈H₁₃NNaO₃]⁺ | 194.0787 |

| [M+K]⁺ | [C₈H₁₃KNO₃]⁺ | 210.0527 |

Experimental Protocols

This section outlines a plausible synthetic route and standard analytical procedures for the characterization of ethyl 6-oxopiperidine-3-carboxylate.

Synthesis via Dieckmann Condensation

The target compound can be synthesized via an intramolecular Dieckmann condensation of an appropriate acyclic amino-diester precursor.

3.1.1 Synthesis of Diethyl 2-(2-(ethoxycarbonyl)ethylamino)acetate

-

To a solution of ethyl glycinate hydrochloride (1 equiv.) in ethanol, add triethylamine (2.2 equiv.) and ethyl acrylate (1.1 equiv.).

-

Stir the reaction mixture at room temperature for 24-48 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, filter the reaction mixture to remove triethylamine hydrochloride and concentrate the filtrate under reduced pressure.

-

Purify the resulting crude oil by column chromatography on silica gel to yield the pure amino-diester precursor.

3.1.2 Dieckmann Condensation to Ethyl 6-oxopiperidine-3-carboxylate

-

Prepare a solution of sodium ethoxide (1.1 equiv.) in anhydrous toluene or tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).

-

Heat the solution to reflux.

-

Add a solution of the amino-diester precursor (1 equiv.) in the same anhydrous solvent dropwise to the refluxing sodium ethoxide solution over a period of 1-2 hours.

-

Continue refluxing for an additional 2-4 hours after the addition is complete.

-

Cool the reaction mixture to room temperature and then quench by pouring it into a mixture of ice and dilute hydrochloric acid, adjusting the pH to ~5-6.

-

Separate the organic layer, and extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation or column chromatography to obtain ethyl 6-oxopiperidine-3-carboxylate.

Spectroscopic Characterization

-

NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a 400 MHz or 500 MHz spectrometer. Samples are dissolved in deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆) with tetramethylsilane (TMS) as an internal standard (0.00 ppm).

-

IR Spectroscopy: The IR spectrum is obtained using a Fourier-Transform Infrared (FTIR) spectrometer. The sample can be analyzed as a thin film on a NaCl plate or as a KBr pellet.

-

Mass Spectrometry: High-resolution mass spectra (HRMS) are acquired using an ESI-TOF (Electrospray Ionization-Time of Flight) mass spectrometer in positive ion mode.

Visualized Workflows

The following diagrams illustrate the logical flow of the synthesis and characterization process, as well as the expected structural correlations from NMR data.

Caption: Workflow for the synthesis and characterization.

Caption: Expected key proton correlations for the molecule.

A Technical Guide to Ethyl 6-oxopiperidine-3-carboxylate: Synthesis, Properties, and Medicinal Chemistry Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of ethyl 6-oxopiperidine-3-carboxylate, a heterocyclic compound of interest in medicinal chemistry. The document details its nomenclature, synthesis, and the broader therapeutic relevance of the 6-oxopiperidine scaffold, offering valuable insights for researchers and professionals in drug discovery and development.

Nomenclature and Chemical Identity

Ethyl 6-oxopiperidine-3-carboxylate is a piperidine derivative characterized by a lactam (a cyclic amide) at the 6-position and an ethyl ester at the 3-position. Due to the chirality at the C3 position, it can exist as a racemic mixture or as individual enantiomers.

Alternative Names and Synonyms:

A variety of synonyms and systematic names are used to identify this compound and its close derivatives, reflecting the diverse nomenclature systems in chemistry.

| Systematic Name | Common Synonym | CAS Number |

| Ethyl 6-oxopiperidine-3-carboxylate | 6-Oxo-3-piperidinecarboxylic acid ethyl ester | 146059-76-9[1] |

| Ethyl 1-methyl-6-oxopiperidine-3-carboxylate | - | 1785761-59-2[2] |

| 6-Oxopiperidine-3-carboxylic acid | - | 22540-50-7 |

| Ethyl 2-oxo-3-piperidinecarboxylate | 3-Carbethoxy-2-piperidone | 3731-16-6[3] |

| Ethyl nipecotate | Ethyl piperidine-3-carboxylate | - |

Synthesis and Characterization

The synthesis of the 6-oxopiperidine ring system is most commonly achieved through the Dieckmann condensation, an intramolecular Claisen condensation of a diester.[4][5][6][7][8] This reaction is a powerful tool for the formation of five- and six-membered rings.[4][6]

General Experimental Protocol: Dieckmann Condensation

The following protocol outlines a general procedure for the synthesis of a 6-oxopiperidine-3-carboxylate scaffold, based on the principles of the Dieckmann condensation. This method would involve the intramolecular cyclization of a suitably N-protected amino-diester.

Materials:

-

N-protected diethyl 2-aminopimelate (or a similar precursor)

-

Strong base (e.g., sodium ethoxide, potassium tert-butoxide)

-

Anhydrous solvent (e.g., toluene, tetrahydrofuran)

-

Acid for workup (e.g., hydrochloric acid, acetic acid)

Procedure:

-

Preparation of the Precursor: The synthesis begins with an appropriately N-protected diethyl 2-aminopimelate. The protecting group (e.g., tosyl, benzyl) is crucial to prevent side reactions involving the amine.

-

Cyclization: The N-protected diester is dissolved in an anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon). A strong base is then added portion-wise at a controlled temperature (often 0 °C or room temperature) to initiate the intramolecular condensation. The reaction mixture is typically stirred for several hours to ensure complete cyclization.

-

Workup: The reaction is quenched by the addition of an acid to neutralize the base and protonate the resulting enolate. The organic layer is then separated, washed with brine, dried over an anhydrous salt (e.g., sodium sulfate), and the solvent is removed under reduced pressure.

-

Purification: The crude product is purified by a suitable method, such as column chromatography or recrystallization, to yield the pure ethyl 6-oxopiperidine-3-carboxylate derivative.

-

Deprotection (if necessary): If the nitrogen is protected, a subsequent deprotection step is required to obtain the final target compound.

Characterization Data

| Property | Value |

| Molecular Formula | C8H13NO3 |

| Molecular Weight | 171.19 g/mol |

| Appearance | Expected to be a crystalline solid or an oil. |

| ¹H NMR (Expected) | Peaks corresponding to the ethyl ester (triplet and quartet), and multiplets for the piperidine ring protons. |

| ¹³C NMR (Expected) | Resonances for the two carbonyl carbons (ester and lactam), the ethoxy group carbons, and the four piperidine ring carbons. |

| IR (KBr, cm⁻¹) (Expected) | Characteristic absorptions for the N-H stretch (if unprotected), C=O stretch of the lactam and ester, and C-N and C-O stretches. |

| Mass Spectrometry (m/z) | A molecular ion peak corresponding to the molecular weight of the compound. |

Logical Workflow for Synthesis

The synthesis of ethyl 6-oxopiperidine-3-carboxylate via the Dieckmann condensation can be represented by the following logical workflow.

Role in Medicinal Chemistry and Drug Development

The 6-oxopiperidine scaffold is a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is recurrently found in biologically active compounds.[9] Piperidine and its derivatives are present in a vast number of pharmaceuticals and natural products, exhibiting a wide range of biological activities.[10]

Therapeutic Potential

Derivatives of the 6-oxopiperidine-3-carboxylic acid core have been investigated for a variety of therapeutic applications:

-

Anticancer Agents: The piperidine scaffold is a common feature in many anticancer drugs.[9][11] For instance, certain piperidine derivatives have been shown to target the androgen receptor in prostate cancer.[11]

-

Central Nervous System (CNS) Disorders: The structural rigidity and synthetic tractability of the piperidine ring make it a valuable scaffold for the development of CNS-active agents.

-

Infectious Diseases: Piperidine derivatives have also been explored for their potential as antimicrobial agents.[12]

While direct biological data for ethyl 6-oxopiperidine-3-carboxylate is limited, its structural similarity to other biologically active piperidines suggests its potential as a key intermediate for the synthesis of novel therapeutic agents. The lactam and ester functionalities provide convenient handles for further chemical modifications to explore structure-activity relationships.

Future Directions

The versatility of the 6-oxopiperidine-3-carboxylate scaffold warrants further investigation. Future research could focus on:

-

The development of stereoselective syntheses to access enantiomerically pure forms of the compound.

-

The synthesis of a library of derivatives by modifying the ester and lactam functionalities.

-

The biological evaluation of these derivatives against a panel of therapeutic targets to uncover novel pharmacological activities.

The lack of a specific, well-defined signaling pathway for ethyl 6-oxopiperidine-3-carboxylate in the current literature highlights an opportunity for novel research. Elucidating the biological targets and mechanisms of action of this and related compounds could open up new avenues for drug discovery. A proposed general workflow for the investigation of such a novel compound is presented below.

References

- 1. Identification of new 4-(6-oxopyridazin-1-yl)benzenesulfonamides as multi-target anti-inflammatory agents targeting carbonic anhydrase, COX-2 and 5-LOX enzymes: synthesis, biological evaluations and modelling insights - PMC [pmc.ncbi.nlm.nih.gov]

- 2. apps.dtic.mil [apps.dtic.mil]

- 3. Ethyl 2-oxo-3-piperidinecarboxylate 99 3731-16-6 [sigmaaldrich.com]

- 4. Dieckmann condensation - Wikipedia [en.wikipedia.org]

- 5. Piperidine synthesis [organic-chemistry.org]

- 6. 1785761-59-2 Ethyl 1-methyl-6-oxopiperidine-3-carboxylate AKSci 3798CT [aksci.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. youtube.com [youtube.com]

- 9. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 12. sciencemadness.org [sciencemadness.org]

Discovery and history of piperidine-based pharmaceutical scaffolds

An In-depth Technical Guide on the Discovery and History of Piperidine-Based Pharmaceutical Scaffolds for Researchers, Scientists, and Drug Development Professionals.

The simple six-membered nitrogen-containing heterocycle, piperidine, has journeyed from being a pungent component of black pepper to a foundational scaffold in a multitude of blockbuster drugs. This remarkable transition is a testament to over a century and a half of chemical exploration and pharmacological innovation. This technical guide delves into the discovery and rich history of piperidine-based compounds, charting the key milestones and seminal discoveries that have established it as a "privileged scaffold" in medicinal chemistry.

From Natural Product to Laboratory Staple: A Historical Perspective

The story of piperidine is intrinsically linked to piperine, the alkaloid that gives black pepper (Piper nigrum) its characteristic sharp taste. In 1850, the Scottish chemist Thomas Anderson first isolated piperidine by treating piperine with nitric acid. This discovery was independently confirmed in 1852 by the French chemist Auguste Cahours, who aptly named the new compound "piperidine".

A pivotal moment in the history of piperidine chemistry was the first total synthesis of a natural alkaloid, (±)-coniine, by Albert Ladenburg in 1886. Coniine, the toxic component of poison hemlock (Conium maculatum), is infamous for its role in the execution of Socrates. Ladenburg's achievement not only demonstrated the power of synthetic organic chemistry but also solidified the importance of the piperidine ring system.

The 20th century witnessed the ascent of the piperidine scaffold as a cornerstone of modern drug discovery. The inherent structural rigidity and the basicity of the nitrogen atom within the piperidine ring make it an ideal framework for interacting with a diverse array of biological targets. This has led to the development of numerous life-changing medications across various therapeutic areas.

The Privileged Scaffold in Modern Drug Discovery

The piperidine motif is a ubiquitous feature in a vast number of approved drugs, a testament to its favorable physicochemical and pharmacokinetic properties. The presence of the piperidine ring can enhance a molecule's druggability by improving its metabolic stability and facilitating its transport across biological membranes, often leading to improved absorption, distribution, metabolism, and excretion (ADME) profiles with reduced toxicity. Piperidine-containing drugs are prominent in therapeutic areas such as oncology, central nervous system (CNS) disorders, and infectious diseases.

Below is a logical diagram illustrating the typical workflow in the discovery of drugs based on heterocyclic scaffolds like piperidine.

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Ethyl 1-benzyl-6-oxopiperidine-3-carboxylate as a representative of the N-benzyl-oxopiperidine carboxylate scaffold. Due to the limited availability of specific data for the 6-oxo isomer in publicly accessible literature, this document leverages detailed information on its closely related and well-studied isomers, Ethyl 1-benzyl-3-oxo-4-piperidinecarboxylate and Ethyl 1-benzyl-4-oxopiperidine-3-carboxylate, to provide a thorough understanding of this chemical class.

The N-benzylpiperidine moiety is a recognized "privileged scaffold" in medicinal chemistry, frequently incorporated into molecules designed to interact with a variety of biological targets.[1][2] Its structural and physicochemical properties make it a valuable building block in the development of new therapeutic agents.[1][2]

Physicochemical Properties

| Property | Value (for Ethyl 1-benzyl-4-oxopiperidine-3-carboxylate) | Value (for Ethyl 1-benzyl-3-oxo-4-piperidinecarboxylate Hydrochloride) | Reference |

| Molecular Formula | C15H19NO3 | C15H20ClNO3 | [3] |

| Molecular Weight | 261.32 g/mol | 297.78 g/mol | [3][4] |

| CAS Number | 41276-30-6 | 52763-21-0 | [3] |

| Melting Point | Not available | 162 °C (decomposes) | [5] |

| Solubility | Not available | Soluble in NH4OH (25 mg/mL, clear, yellow in Methanol) | [5] |

Synthesis and Experimental Protocols

A specific, validated experimental protocol for the synthesis of Ethyl 1-benzyl-6-oxopiperidine-3-carboxylate is not documented in readily available literature. However, a plausible synthetic route can be proposed based on the well-established Dieckmann condensation, an intramolecular reaction of diesters to form β-keto esters, which is effective for creating five- and six-membered rings.[6][7][8][9][10]

Proposed Synthesis of Ethyl 1-benzyl-6-oxopiperidine-3-carboxylate via Dieckmann Condensation:

The synthesis would likely start from a suitable acyclic diester, which upon treatment with a strong base (e.g., sodium ethoxide), would undergo intramolecular cyclization to form the desired 6-oxopiperidine ring.

References

- 1. N-Benzyl piperidine Fragment in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Ethyl 1-benzyl-4-oxopiperidine-3-carboxylate | C15H19NO3 | CID 102624 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Ethyl 1-benzyl-3-oxopiperidine-4-carboxylate hydrochloride | C15H20ClNO3 | CID 2723880 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. N-苄基-3-氧代哌啶-4-羧酸乙酯 盐酸盐 technical grade | Sigma-Aldrich [sigmaaldrich.com]

- 6. Dieckmann Condensation [organic-chemistry.org]

- 7. Dieckmann condensation - Wikipedia [en.wikipedia.org]

- 8. alfa-chemistry.com [alfa-chemistry.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Dieckmann Condensation - Chemistry Steps [chemistrysteps.com]

The Versatile Chemistry of the Piperidone Ring: A Technical Guide to the Fundamental Reactions of Ethyl 6-Oxopiperidine-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

The 6-oxopiperidine-3-carboxylate scaffold is a privileged motif in medicinal chemistry, forming the core of numerous biologically active compounds. Ethyl 6-oxopiperidine-3-carboxylate, as a readily accessible derivative, serves as a versatile building block for the synthesis of a diverse array of complex molecules. This in-depth technical guide explores the fundamental reactions of the piperidone ring in this valuable intermediate, providing detailed experimental protocols, quantitative data, and mechanistic insights to empower researchers in the fields of drug discovery and organic synthesis.

N-Alkylation: Functionalization of the Lactam Nitrogen

The secondary amine within the lactam ring of ethyl 6-oxopiperidine-3-carboxylate provides a key handle for molecular elaboration through N-alkylation. This reaction is fundamental for introducing substituents that can modulate the pharmacological properties of the final compound.

Reaction Pathway: N-Alkylation

Caption: General workflow for the N-alkylation of ethyl 6-oxopiperidine-3-carboxylate.

Quantitative Data for N-Alkylation

| Alkylating Agent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Benzyl chloride | NaHCO₃ (10% aq.) | Acetone/Water | -4 to 0, then RT | 2.5 | Not specified |

| Benzyl bromide | Sodium tert-butoxide | Tetrahydrofuran | 0 to RT | 0.5 | Not specified |

| Methyl Iodide | K₂CO₃ | Acetonitrile | RT | Several | High (implied) |

Experimental Protocol: N-Benzylation

A solution of ethyl 3-oxo-4-piperidinecarboxylate is prepared in a 10% aqueous solution of sodium bicarbonate and cooled to a temperature range of -4 to 0°C.[1] To this solution, benzyl chloride dissolved in acetone is added dropwise. The reaction mixture is stirred in an ice bath for 30 minutes, followed by stirring at room temperature for 2 hours.[1] The progress of the reaction can be monitored using thin-layer chromatography.

α-Alkylation of the Enolate

The presence of the β-ketoester functionality allows for the formation of a stabilized enolate at the C3 position, which can subsequently undergo alkylation. This reaction is crucial for introducing substituents at the carbon atom adjacent to the ester, providing a route to a wide range of substituted piperidines.

Reaction Pathway: α-Alkylation

Caption: Workflow for the α-alkylation of ethyl 6-oxopiperidine-3-carboxylate.

Quantitative Data for α-Alkylation

| Substrate | Alkylating Agent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| N-Boc-4-oxopiperidine-3-carboxylate | Allyl bromide | LHMDS/ZnCl₂ | Not specified | -20 | Not specified | 59-80 |

Experimental Protocol: General α-Alkylation

To a solution of the N-protected 6-oxopiperidine-3-carboxylate in a suitable anhydrous solvent, a strong base such as lithium diisopropylamide (LDA) or sodium hydride (NaH) is added at a low temperature (e.g., -78 °C) to generate the enolate. The alkylating agent (e.g., an alkyl halide) is then added, and the reaction is allowed to warm to room temperature and stir until completion. The reaction is then quenched with a proton source, such as a saturated aqueous solution of ammonium chloride.

Reduction of the Carbonyl Groups

The piperidone ring of ethyl 6-oxopiperidine-3-carboxylate contains two carbonyl functionalities: a ketone at C6 and an ester at C3. These can be selectively or fully reduced to afford a range of valuable products, including amino alcohols and diols.

Reduction of the Ketone to a Hydroxyl Group

Selective reduction of the ketone at C6 can be achieved using milder reducing agents, leaving the ester group intact.

Reaction Pathway: Ketone Reduction

Caption: Selective reduction of the ketone in ethyl 6-oxopiperidine-3-carboxylate.

Quantitative Data for Ketone Reduction

| Substrate | Reducing Agent | Solvent | Conditions | Diastereoselectivity | Yield (%) |

| N-Boc-4-oxopiperidine-3-carboxylate ethyl ester | Baker's Yeast (fermenting) | Not specified | Not specified | Complete | Not specified |

| N-Boc-4-oxopiperidine-3-carboxylate ethyl ester | Baker's Yeast (non-fermenting) | Not specified | Not specified | Not specified | Not specified |

Experimental Protocol: Reduction with Sodium Borohydride

To a solution of ethyl 6-oxopiperidine-3-carboxylate in methanol at 0°C, sodium borohydride is added portion-wise. The reaction mixture is stirred at this temperature until the starting material is consumed, as monitored by TLC. The reaction is then quenched by the addition of an acid, and the product is extracted with an organic solvent.

Complete Reduction of Ketone, Ester, and Lactam

Stronger reducing agents like lithium aluminum hydride (LiAlH₄) will reduce both the ketone and the ester, and can also open the lactam ring to yield an amino diol.

Reaction Pathway: Complete Reduction

Caption: Complete reduction of ethyl 6-oxopiperidine-3-carboxylate with LiAlH₄.

Experimental Protocol: Reduction with Lithium Aluminum Hydride

In a flame-dried, three-necked flask under an inert atmosphere, a suspension of lithium aluminum hydride in anhydrous diethyl ether or tetrahydrofuran is prepared.[2] A solution of ethyl 6-oxopiperidine-3-carboxylate in the same solvent is added dropwise at 0°C. The reaction mixture is then stirred at room temperature or heated to reflux to ensure complete reduction. After the reaction is complete, it is carefully quenched by the sequential addition of water, a 15% aqueous solution of sodium hydroxide, and then more water to precipitate the aluminum salts.[3] The resulting solid is filtered off, and the organic layer is dried and concentrated to yield the amino diol.

Condensation Reactions at the α-Methylene Group

The active methylene group at the C5 position, adjacent to the ketone, can participate in various condensation reactions, allowing for the introduction of new carbon-carbon bonds.

Knoevenagel Condensation

The Knoevenagel condensation involves the reaction of the active methylene group with an aldehyde or ketone in the presence of a basic catalyst, typically a primary or secondary amine like piperidine.[4]

Reaction Pathway: Knoevenagel Condensation

Caption: Knoevenagel condensation of ethyl 6-oxopiperidine-3-carboxylate.

Experimental Protocol: Knoevenagel Condensation with Benzaldehyde

To a solution of ethyl 6-oxopiperidine-3-carboxylate and benzaldehyde in a suitable solvent such as ethanol or toluene, a catalytic amount of piperidine is added.[5] The mixture is heated to reflux, often with a Dean-Stark apparatus to remove the water formed during the reaction. After completion, the reaction mixture is cooled, and the product is isolated by crystallization or column chromatography.

Mannich Reaction

The Mannich reaction is a three-component condensation involving formaldehyde, a primary or secondary amine, and the active methylene group of the piperidone.[6]

Reaction Pathway: Mannich Reaction

Caption: Mannich reaction of ethyl 6-oxopiperidine-3-carboxylate.

Experimental Protocol: Mannich Reaction

Ethyl 6-oxopiperidine-3-carboxylate, formaldehyde (or paraformaldehyde), and a secondary amine (e.g., dimethylamine hydrochloride) are dissolved in a suitable solvent like ethanol. A catalytic amount of acid (e.g., hydrochloric acid) is added, and the mixture is heated to reflux. After the reaction is complete, the solvent is removed, and the residue is treated with a base to liberate the free Mannich base, which is then extracted and purified.

Vilsmeier-Haack Reaction: Formylation of the Enamine

The Vilsmeier-Haack reaction can be used to introduce a formyl group at the C5 position. The reaction proceeds through the formation of an enamine intermediate, which then reacts with the Vilsmeier reagent (formed from a substituted amide like DMF and phosphorus oxychloride).[7]

Reaction Pathway: Vilsmeier-Haack Reaction

Caption: Vilsmeier-Haack reaction on ethyl 6-oxopiperidine-3-carboxylate.

Experimental Protocol: Vilsmeier-Haack Reaction

To a solution of ethyl 6-oxopiperidine-3-carboxylate in an appropriate solvent, the Vilsmeier reagent (prepared by the addition of phosphorus oxychloride to dimethylformamide at low temperature) is added. The reaction mixture is stirred at a controlled temperature until the reaction is complete. The mixture is then poured onto ice and neutralized with a base. The product is extracted with an organic solvent and purified.

This guide provides a foundational understanding of the key reactions of ethyl 6-oxopiperidine-3-carboxylate. The versatility of this scaffold, coupled with the diverse transformations it can undergo, underscores its importance as a cornerstone in the synthesis of novel and complex molecules for drug discovery and development. Researchers are encouraged to adapt and optimize the provided protocols to suit their specific synthetic goals.

References

An In-depth Technical Guide to the Stereochemistry of 6-Oxopiperidine-2-carboxylate Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stereochemistry of 6-oxopiperidine-2-carboxylate derivatives, a crucial scaffold in medicinal chemistry. The stereochemical configuration of these molecules significantly influences their pharmacological activity, making a thorough understanding of their synthesis and analysis essential for the development of novel therapeutics. This document details stereoselective synthetic methodologies, presents quantitative data, outlines experimental protocols, and explores the biological implications of the stereoisomerism of these compounds.

Stereoselective Synthesis of 6-Oxopiperidine-2-carboxylate Derivatives

The precise control of stereochemistry is paramount in the synthesis of 6-oxopiperidine-2-carboxylate derivatives to ensure the desired therapeutic effect and minimize off-target activities. Both diastereoselective and enantioselective approaches have been developed to access specific stereoisomers.

Diastereoselective Synthesis

Diastereoselective strategies aim to control the relative configuration of stereocenters within the piperidine ring. A common approach involves the cyclization of a precursor molecule where the stereochemistry of one center influences the formation of a new stereocenter.

One notable example is the synthesis of a substituted methyl 6-oxo-5-(5-phenyltetrazol-2-yl)piperidine-2-carboxylate. This synthesis proceeds via a double substitution of a dibromo derivative followed by catalytic hydrogenation, which induces an intramolecular aminolysis. This process results in the formation of a racemic mixture of two diastereoisomers with a diastereomeric ratio (d.r.) of 5:1, favoring the cis configuration of the piperidine ring.[1] The relative stereochemistry of the major cis diastereomer has been unequivocally confirmed by single-crystal X-ray diffraction.[1]

Table 1: Diastereoselective Synthesis of a Substituted 6-Oxopiperidine-2-carboxylate Derivative [1]

| Product | Starting Material | Key Reaction Step | Diastereomeric Ratio (cis:trans) |

| Methyl 6-oxo-5-(5-phenyltetrazol-2-yl)piperidine-2-carboxylate | meso-Dimethyldibromoadipate | Catalytic hydrogenation and intramolecular aminolysis | 5:1 |

Enantioselective Synthesis

Currently, there is a lack of extensive research focused on the catalytic asymmetric synthesis of the unsubstituted 6-oxopiperidine-2-carboxylate core. However, the principles for such syntheses can be extrapolated from the well-established asymmetric synthesis of its five-membered ring analogue, pyroglutamic acid. Methodologies such as catalytic asymmetric Michael additions to α,β-unsaturated esters followed by lactamization are promising avenues for exploration.

A substrate-controlled approach is a more common strategy to obtain enantiomerically pure 6-oxopiperidine-2-carboxylate derivatives. This method utilizes a chiral starting material, and the stereochemistry of the final product is directly inherited from this precursor.

Experimental Protocols

Detailed experimental procedures are crucial for the reproducibility of synthetic methods. Below are representative protocols for the diastereoselective synthesis of a substituted 6-oxopiperidine-2-carboxylate derivative and the chiral separation of δ-lactams.

Diastereoselective Synthesis of Methyl 6-oxo-5-(5-phenyltetrazol-2-yl)piperidine-2-carboxylate[1]

This synthesis involves a multi-step sequence starting from meso-dimethyl-α,α′-dibromoadipate.

-

Azidation and Cycloaddition: The key step is a 1,3-dipolar cycloaddition of an acetylenic compound onto an α-azido-α′-bromoadipate intermediate.

-

Second Substitution: The resulting reactive α-(substituted-1H-1,2,3-triazol-1-yl)-α′-bromoadipate derivative is then reacted with sodium azide.

-

Reductive Cyclization: The final step involves a Pd/C-catalyzed hydrogenation, which leads to the formation of the lactam ring via an intramolecular aminolysis. This step yields a racemic mixture of two diastereoisomers with a 5:1 ratio in favor of the cis isomer.

Experimental Workflow for Diastereoselective Synthesis

Chiral Separation by High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful technique for the separation and analysis of enantiomers. The choice of the chiral stationary phase (CSP) is critical for achieving successful separation.

General Protocol for Chiral HPLC Method Development:

-

Column Screening: Screen a variety of CSPs, such as polysaccharide-based (e.g., Chiralcel®, Chiralpak®) or macrocyclic glycopeptide-based (e.g., Astec CHIROBIOTIC®) columns.

-

Mobile Phase Optimization: Test different mobile phase compositions, typically consisting of a non-polar solvent (e.g., hexane, heptane) and a polar modifier (e.g., 2-propanol, ethanol). For basic or acidic compounds, additives like diethylamine or trifluoroacetic acid (0.1% v/v) can be used to improve peak shape and resolution.

-

Flow Rate and Temperature: Optimize the flow rate and column temperature to enhance separation efficiency.

Stereochemical Analysis

The determination of the absolute and relative stereochemistry of 6-oxopiperidine-2-carboxylate derivatives is crucial. X-ray crystallography and chiral HPLC are the primary methods employed for this purpose.

X-ray Crystallography

Single-crystal X-ray diffraction provides unambiguous determination of the three-dimensional structure of a molecule, including the relative and absolute stereochemistry. For example, the cis configuration of the piperidine ring in methyl 6-oxo-5-(5-phenyltetrazol-2-yl)piperidine-2-carboxylate was confirmed by this method.[1]

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the most widely used technique for determining the enantiomeric purity (enantiomeric excess, ee%) of a chiral compound. By using a chiral stationary phase, the two enantiomers of a racemic mixture can be separated and quantified.

Biological Activity and Signaling Pathways

The stereochemistry of 6-oxopiperidine-2-carboxylate derivatives plays a critical role in their biological activity, particularly as antagonists of the N-methyl-D-aspartate (NMDA) receptor.

NMDA Receptor Antagonism

Derivatives of 2-amino-adipic acid, which can exist in a cyclized lactam form as 6-oxopiperidine-2-carboxylic acid, have been shown to exhibit selective antagonism towards NMDA receptors compared to AMPA receptors.[1] Specifically, a study on C5-tetrazole derivatives of 2-amino-adipic acid, which are structurally related to 6-oxopiperidine-2-carboxylate, demonstrated that these compounds are selective NMDA receptor antagonists without neurotoxic effects.[1] The cis configuration of substituents on the piperidine ring has been identified as being important for this activity.[1]

The NMDA receptor is a ligand-gated ion channel that plays a crucial role in synaptic plasticity and memory function. Its overactivation can lead to excitotoxicity and neuronal cell death. Antagonists of the NMDA receptor can block this ion flow, thereby offering a therapeutic strategy for various neurological disorders.

Simplified NMDA Receptor Signaling Pathway and Antagonism

Other Potential Biological Activities

Piperidine derivatives are known to interact with a variety of biological targets and signaling pathways. While specific studies on 6-oxopiperidine-2-carboxylate stereoisomers are limited, the broader class of piperidine-containing compounds has been shown to modulate pathways such as the PI3K/Akt signaling pathway, which is involved in cell survival and proliferation, and to induce apoptosis (programmed cell death). These activities highlight the potential for developing stereochemically defined 6-oxopiperidine-2-carboxylate derivatives for a range of therapeutic applications, including oncology.

General Piperidine Derivative-Modulated Signaling Pathways

Conclusion

The stereochemistry of 6-oxopiperidine-2-carboxylate derivatives is a critical determinant of their biological function. This guide has provided an in-depth overview of the current state of knowledge regarding the stereoselective synthesis, analysis, and biological activity of these important compounds. The development of more efficient and versatile enantioselective synthetic methods remains a key area for future research. A deeper understanding of how specific stereoisomers interact with their biological targets will be instrumental in the design and development of novel and more effective therapeutic agents for a range of diseases.

References

An In-depth Technical Guide on the Physical Properties of Ethyl 2-oxo-3-piperidinecarboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2-oxo-3-piperidinecarboxylate, a heterocyclic building block, is a compound of significant interest in medicinal chemistry and organic synthesis. Its structural features, including a lactam ring and an ester functional group, make it a versatile precursor for the synthesis of various biologically active molecules and complex natural products. This technical guide provides a comprehensive overview of the core physical properties of ethyl 2-oxo-3-piperidinecarboxylate, complete with experimental protocols for their determination and a representative synthetic workflow.

Core Physical and Chemical Properties

The fundamental physical and chemical data for ethyl 2-oxo-3-piperidinecarboxylate are summarized below. These properties are crucial for its handling, characterization, and application in a laboratory setting.

Table 1: General and Physical Properties

| Property | Value | Reference(s) |

| Appearance | White to off-white crystalline powder | |

| Melting Point | 75 - 82 °C | [1] |

| Boiling Point | 205-215 °C @ 12 Torr; 326 °C @ 760 mmHg | [1] |

| Density | 1.118 g/cm³ | |

| Flash Point | 150.9 °C | [1] |

| Water Solubility | >25.7 µg/mL | [1] |

Table 2: Chemical Identifiers and Molecular Data

| Identifier/Data | Value | Reference(s) |

| CAS Number | 3731-16-6 | [2][3] |

| Molecular Formula | C₈H₁₃NO₃ | [2][3] |

| Molecular Weight | 171.19 g/mol | [2][3] |

| Exact Mass | 171.09000 u | |

| IUPAC Name | ethyl 2-oxopiperidine-3-carboxylate | |

| InChI Key | DUMNOWYWTAYLJN-UHFFFAOYSA-N | [4] |

| Canonical SMILES | CCOC(=O)C1CCCNC1=O | [4] |

Spectral Data Summary

Spectroscopic data is essential for the structural elucidation and purity assessment of ethyl 2-oxo-3-piperidinecarboxylate.

Table 3: Key Spectroscopic Data

| Spectroscopy Type | Key Data Points | Reference(s) |

| ¹H NMR | Spectrum available, key shifts expected for ethyl and piperidine ring protons. | [4] |

| Mass Spectrometry | Molecular Ion (M⁺): 171. Key fragments observed at m/z: 69, 55, 43, 29. | [4] |

| Infrared (IR) | Characteristic peaks for C=O (ester and amide), N-H, and C-H bonds are expected. | [5] |

Experimental Protocols

Detailed methodologies for the determination of the key physical and spectral properties are provided below. These represent standard laboratory procedures.

Melting Point Determination (Capillary Method)

Objective: To determine the temperature range over which the solid compound transitions to a liquid.

Apparatus: Melting point apparatus (e.g., Mel-Temp), glass capillary tubes (sealed at one end), thermometer.

Procedure:

-

Sample Preparation: Ensure the ethyl 2-oxo-3-piperidinecarboxylate sample is completely dry and finely powdered.[5]

-

Loading: Tap the open end of a capillary tube into the powdered sample to collect a small amount of material. Invert the tube and tap it gently on a hard surface to pack the solid into the sealed end, aiming for a sample height of 2-3 mm.[1][4]

-

Measurement: Place the loaded capillary tube into the heating block of the melting point apparatus.[4]

-

Heating: Heat the sample rapidly to about 15-20 °C below the expected melting point. Then, decrease the heating rate to 1-2 °C per minute to ensure thermal equilibrium.[4]

-

Observation: Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the last solid crystal disappears (completion of melting). This range is the melting point.

Boiling Point Determination (Thiele Tube Method)

Objective: To determine the temperature at which the vapor pressure of the liquid equals the atmospheric pressure.

Apparatus: Thiele tube, thermometer, small test tube, capillary tube (sealed at one end), heating source (e.g., Bunsen burner), mineral oil.

Procedure:

-

Setup: Fill the Thiele tube with mineral oil to a level above the side-arm.

-

Sample Preparation: Place a small amount (a few milliliters) of the liquid sample into the small test tube. Place the capillary tube, with its sealed end up, into the test tube.[6][7]

-

Assembly: Attach the test tube to the thermometer using a rubber band, ensuring the sample is level with the thermometer bulb. Suspend the assembly in the Thiele tube.[7][8]

-

Heating: Gently heat the side arm of the Thiele tube. Convection currents will ensure uniform heating of the oil bath.[7]

-

Observation: As the temperature rises, air trapped in the capillary tube will bubble out. Continue heating until a steady and rapid stream of bubbles emerges from the capillary tube's open end.[8]

-

Measurement: Turn off the heat. The stream of bubbles will slow down and stop. The boiling point is the temperature at which the liquid just begins to be drawn back into the capillary tube.[7]

¹H NMR Spectroscopy

Objective: To obtain a proton nuclear magnetic resonance spectrum for structural confirmation.

Apparatus: NMR spectrometer, NMR tube, deuterated solvent (e.g., CDCl₃), pipette.

Procedure:

-

Sample Preparation: Dissolve 5-10 mg of ethyl 2-oxo-3-piperidinecarboxylate in approximately 0.75 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a small vial.[2]

-

Transfer: Transfer the solution into a clean, dry NMR tube using a pipette. If any solid remains, filter the solution through a small cotton plug in the pipette.[2]

-

Acquisition: Place the NMR tube in the spectrometer's probe.

-

Spectrometer Setup: Tune the spectrometer to the proton frequency. Perform standard instrument calibrations, including locking onto the solvent's deuterium signal and shimming the magnetic field to achieve optimal homogeneity.[9]

-

Data Collection: Acquire the ¹H NMR spectrum using appropriate parameters (e.g., pulse angle, acquisition time, relaxation delay).

-

Processing: Process the resulting Free Induction Decay (FID) data by applying a Fourier transform, phasing the spectrum, and integrating the signals. Chemical shifts are typically referenced to tetramethylsilane (TMS) at 0 ppm.[2]

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule by measuring the absorption of infrared radiation.

Apparatus: FT-IR spectrometer, sample holder (e.g., KBr plates or ATR accessory).

Procedure (using KBr plates for a solid sample):

-

Sample Preparation: Grind a small amount (1-2 mg) of the crystalline sample with 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Pellet Formation: Place the powder into a pellet press and apply pressure to form a thin, transparent KBr pellet.

-

Background Spectrum: Place the empty sample holder (or a blank KBr pellet) in the spectrometer and run a background scan to record the spectrum of the atmosphere and the KBr, which will be subtracted from the sample spectrum.[3]

-

Sample Spectrum: Place the KBr pellet containing the sample into the sample holder in the spectrometer.

-

Acquisition: Acquire the IR spectrum, typically over a range of 4000 to 400 cm⁻¹.[10]

Mass Spectrometry (MS)

Objective: To determine the mass-to-charge ratio of the molecule and its fragments to confirm its molecular weight and aspects of its structure.

Apparatus: Mass spectrometer with a suitable ionization source (e.g., Electron Impact - EI).

Procedure (General):

-

Sample Introduction: Introduce a small amount of the sample into the ion source. For a volatile compound like this, it can be introduced via a direct insertion probe or through a gas chromatograph (GC-MS).[11]

-

Ionization: In the ion source, the sample molecules are bombarded with high-energy electrons (typically 70 eV for EI), causing them to ionize and fragment.[11]

-

Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge (m/z) ratio.[12]

-

Detection: An ion detector measures the abundance of ions at each m/z value.

-

Spectrum Generation: The data is compiled into a mass spectrum, which plots ion intensity versus m/z. The peak with the highest m/z often corresponds to the molecular ion (M⁺), confirming the molecular weight.[11]

Synthetic Workflow Visualization

The classical synthesis of ethyl 2-oxo-3-piperidinecarboxylate, as described by N.F. Albertsm, involves a two-step process starting from diethyl malonate and acrylonitrile. This workflow is an excellent example of a Michael addition followed by a reductive cyclization.[13]

Caption: Synthetic workflow for Ethyl 2-oxo-3-piperidinecarboxylate.

References

- 1. Determination of Melting Point [wiredchemist.com]

- 2. How To [chem.rochester.edu]

- 3. egikunoo.wordpress.com [egikunoo.wordpress.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. westlab.com [westlab.com]

- 6. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 7. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. books.rsc.org [books.rsc.org]

- 10. Protocol for determining protein dynamics using FT-IR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Mass spectrometry - Wikipedia [en.wikipedia.org]

- 12. Mass Spectrometry Tutorial (Dr. Kamel Harrata) | Chemical Instrumentation Facility [cif.iastate.edu]

- 13. CN108484484B - Preparation method of 2-oxo-3-ethyl piperidinecarboxylate - Google Patents [patents.google.com]

A Technical Guide to Ethyl 2-Oxopiperidine-3-carboxylate: Synthesis, Properties, and Applications in Drug Discovery

Introduction

While direct, in-depth technical data for ethyl 1-methyl-2-oxopiperidine-3-carboxylate is limited in publicly available scientific literature, this guide will focus on its parent compound, ethyl 2-oxopiperidine-3-carboxylate (CAS No: 3731-16-6). This compound, also known as 3-carbethoxy-2-piperidone, is a well-documented and versatile heterocyclic intermediate. It serves as a crucial building block in the synthesis of a wide array of more complex molecules, particularly in the realm of pharmaceutical development and medicinal chemistry.[1][2] Understanding the synthesis, properties, and reactivity of this core structure is fundamental for researchers and scientists engaged in the design and development of novel therapeutic agents. This document provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis, and its applications as a precursor in organic synthesis.

Physicochemical and Structural Data

A summary of the key quantitative data for ethyl 2-oxopiperidine-3-carboxylate is presented below. This information is critical for its handling, characterization, and use in synthetic protocols.

| Property | Value | Reference(s) |

| CAS Number | 3731-16-6 | |

| Molecular Formula | C₈H₁₃NO₃ | |

| Molecular Weight | 171.19 g/mol | |

| IUPAC Name | ethyl 2-oxopiperidine-3-carboxylate | [3] |

| Appearance | White to off-white crystalline powder | [3] |

| Melting Point | 80-82 °C | [3] |

| Boiling Point | 326 °C at 760 mmHg | [3] |

| Density | 1.118 g/cm³ | [3] |

| Flash Point | 150.9 °C | [3] |

| InChI Key | DUMNOWYWTAYLJN-UHFFFAOYSA-N | [3][4] |

| Canonical SMILES | CCOC(=O)C1CCCNC1=O | [3][4] |

Synthesis of Ethyl 2-Oxopiperidine-3-carboxylate

The classical and most cited method for synthesizing ethyl 2-oxopiperidine-3-carboxylate was developed by N.F. Albertsm.[5] This process involves a two-step reaction sequence starting from diethyl malonate and acrylonitrile.[5] An optimized version of this procedure is detailed in patent CN108484484B, which reports a higher overall yield suitable for industrial production.[5]

The synthesis proceeds via two main stages:

-

Michael Addition: A base-catalyzed Michael addition of diethyl malonate to acrylonitrile to form diethyl 2-cyanoethylmalonate.

-

Reductive Cyclization: The hydrogenation of the cyano group to a primary amine, followed by intramolecular cyclization (lactamization) to yield the final piperidone product.

Step 1: Preparation of Diethyl 2-cyanoethylmalonate

-

To a reaction vessel equipped with a stirrer, thermometer, and dropping funnel, add diethyl malonate and a catalytic amount of a base (e.g., sodium ethoxide, 0.3-3% by weight of the diethyl malonate).[5]

-

Maintain the temperature between 30-35 °C while slowly adding acrylonitrile dropwise over a period of 3-6 hours.[5] The weight ratio of acrylonitrile to diethyl malonate should be carefully controlled.[5]

-

After the addition is complete, continue stirring the mixture until the reaction is complete (monitored by techniques such as TLC or GC).

-

The resulting product, diethyl 2-cyanoethylmalonate, can be used in the next step with or without intermediate purification.

Step 2: Reductive Cyclization to Ethyl 2-oxopiperidine-3-carboxylate

-

Charge a high-pressure reactor (autoclave) with the diethyl 2-cyanoethylmalonate from the previous step, an organic solvent (e.g., isopropanol), and a Raney cobalt or Raney nickel catalyst.[5]

-

Seal the reactor and purge it with hydrogen gas. Pressurize the reactor with hydrogen.

-

Heat the mixture to a temperature between 75-130 °C and maintain vigorous stirring.[5]

-

The reaction is typically complete when hydrogen uptake ceases. Monitor the reaction progress until completion.

-

Cool the reactor to a safe temperature (e.g., 40 °C) and carefully vent the excess hydrogen pressure.[5]

-

Filter the reaction mixture to recover the solid catalyst.

-

Concentrate the filtrate under reduced pressure to remove the solvent.

-

Purify the resulting crude product by recrystallization from a suitable solvent system (e.g., a mixture of ethanol and petroleum ether) to yield the final product as a white solid.[5] This method reports a total yield of over 77%.[5]

Applications in Research and Drug Development

Ethyl 2-oxopiperidine-3-carboxylate is a valuable scaffold in medicinal chemistry. The piperidine ring is a common motif in many biologically active compounds and approved drugs.[2] This intermediate provides a synthetically accessible entry point to a variety of substituted piperidine derivatives.

Its key reactive sites—the secondary amine (which can be alkylated), the ester (which can be hydrolyzed or transformed), and the carbon adjacent to the ester and amide groups—allow for extensive chemical modification.

This compound serves as a starting material for the synthesis of several classes of molecules, including:

-

Alkaloid Synthesis: It is used in the construction of the core skeletons of various aspidosperma alkaloids.[6]

-

Analgesics and Psychoactive Agents: Phenyl-substituted derivatives, such as ethyl 2-oxo-3-phenylpiperidine-3-carboxylate, are intermediates in the development of analgesics and other psychoactive compounds.[1]

-

Anticancer Agents: The piperidine nucleus is present in numerous molecules investigated for their anticancer properties.[7] While direct studies on this specific ester are sparse, its role as a precursor allows access to novel piperidine-based therapeutic candidates.

Conclusion

Ethyl 2-oxopiperidine-3-carboxylate is a cornerstone intermediate in synthetic organic and medicinal chemistry. Its straightforward and high-yielding synthesis makes it an accessible starting material for academic and industrial laboratories. While information on its N-methylated derivative is not widely available, the chemical versatility of the parent compound allows for the generation of extensive libraries of substituted piperidines for drug discovery programs. The robust synthetic protocols and the demonstrated utility of this compound in creating complex molecular architectures underscore its continued importance for researchers, scientists, and professionals in drug development.

References

- 1. chemimpex.com [chemimpex.com]

- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. 3-Carbethoxy-2-piperidone | C8H13NO3 | CID 97773 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. CN108484484B - Preparation method of 2-oxo-3-ethyl piperidinecarboxylate - Google Patents [patents.google.com]

- 6. arkat-usa.org [arkat-usa.org]

- 7. nwmedj.org [nwmedj.org]

A Technical Guide to N-Alkylation Protocols for Ethyl 6-Oxopiperidine-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

The N-alkylation of piperidine scaffolds, particularly functionalized lactams like ethyl 6-oxopiperidine-3-carboxylate, is a cornerstone in medicinal chemistry and drug development. The substituent on the nitrogen atom plays a critical role in modulating the pharmacological, pharmacokinetic, and toxicological properties of the resulting molecule. This guide provides an in-depth overview of established protocols for the N-alkylation and N-arylation of this valuable synthetic intermediate, complete with detailed experimental procedures, comparative data, and process visualizations.

Direct N-Alkylation with Alkyl Halides

Direct alkylation is a fundamental and widely used method for forming C-N bonds. The reaction involves the nucleophilic attack of the lactam nitrogen on an alkyl halide. The presence of a base is crucial to deprotonate the nitrogen, enhancing its nucleophilicity, and to neutralize the hydrohalic acid byproduct, which drives the reaction to completion.[1]

General Reaction Scheme

Caption: General scheme for direct N-alkylation.

Experimental Protocol

-

Preparation : To a stirred solution of ethyl 6-oxopiperidine-3-carboxylate (1.0 eq) in an anhydrous solvent such as N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN), add a suitable base (1.5 eq).[1][2] Common bases include potassium carbonate (K₂CO₃) for general applications or sodium hydride (NaH) for less reactive systems.[2]

-

Reaction : If using NaH, stir the mixture at 0°C for 30 minutes to allow for complete deprotonation.[2] For other bases, this is often not required. Add the alkyl halide (1.1 eq) dropwise to the mixture at room temperature.[1][2]

-

Monitoring : Stir the reaction mixture at room temperature for 12-24 hours. For less reactive alkyl halides, heating the mixture to 50-70°C may be necessary.[1] Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup : Upon completion, quench the reaction by the slow addition of water. Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) multiple times.[1]

-

Purification : Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.[1] Purify the crude product via flash column chromatography on silica gel to yield the desired N-alkylated product.[1]

Workflow for Direct N-Alkylation

Caption: Workflow for the direct N-alkylation protocol.

Data Summary: Direct N-Alkylation of Piperidine Derivatives

| Alkyl Halide (R-X) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Citation |

| Methyl Iodide | K₂CO₃ | DMF | Room Temp. | 24 | High (Not specified) | [3] |

| Benzyl Bromide | K₂CO₃ | DMF | Room Temp. | 12-24 | ~85-95 (projected) | [1] |

| Ethyl Bromide | K₂CO₃ | DMF | 50-70 | 12 | ~80-90 (projected) | [1] |

| Various | DIPEA | MeCN | Room Temp. | Not specified | Good to excellent | [4] |

| Various | NaH | DMF | 0 to Room Temp. | Not specified | Good to excellent | [2] |

Yields are based on analogous reactions with piperidine derivatives and may vary for the specific substrate.

Reductive Amination